2-Chloro-5-isobutoxypyrimidine
Description
Significance of Pyrimidine (B1678525) Heterocycles in Chemical Research
Pyrimidine, a heterocyclic aromatic organic compound, is a fundamental building block in the realm of chemical and biological sciences. ignited.inwjahr.com Its six-membered ring contains two nitrogen atoms at positions 1 and 3, a structure that is integral to a vast number of biological processes. ignited.in The most prominent examples of its biological significance are the nucleobases cytosine, thymine, and uracil, which are essential components of the nucleic acids, DNA and RNA. ignited.ingsconlinepress.com This inherent biological role makes the pyrimidine scaffold a privileged structure in medicinal chemistry. researchgate.netresearchgate.net
The versatility of the pyrimidine ring allows for a wide range of chemical modifications, leading to a diverse array of derivatives with a broad spectrum of pharmacological activities. researchgate.netsjomr.org.in These derivatives have been successfully developed into drugs with applications as anticancer, antiviral, antibacterial, antifungal, anti-inflammatory, and cardiovascular agents. ignited.ingsconlinepress.comresearchgate.net The ability of pyrimidine-based compounds to interact with various biological targets, such as enzymes and receptors, has driven extensive research into their synthesis and therapeutic potential. researchgate.net Consequently, the pyrimidine moiety continues to be a focal point for the discovery of new and improved therapeutic agents. researchgate.net
Overview of Chloro-Substituted Pyrimidines in Synthetic and Medicinal Chemistry
Within the broad family of pyrimidine derivatives, chloro-substituted pyrimidines represent a particularly important class of compounds in both synthetic and medicinal chemistry. The presence of a chlorine atom on the pyrimidine ring significantly influences the molecule's reactivity, making it a versatile intermediate for the synthesis of more complex structures. thieme.decymitquimica.com The chlorine atom acts as a good leaving group, readily participating in nucleophilic substitution reactions. cymitquimica.com This reactivity allows for the introduction of various functional groups, such as amines, thiols, and alkoxides, at specific positions on the pyrimidine ring, enabling the creation of large libraries of compounds for drug discovery. thieme.de
From a medicinal chemistry perspective, the incorporation of a chlorine atom can enhance the biological activity of a molecule. researchgate.net Chlorinated pyrimidines are key components in a number of clinically important drugs and are actively investigated for their potential as novel therapeutic agents. For instance, they have been explored as covalent inhibitors of kinases, a class of enzymes often implicated in cancer and inflammatory diseases. acs.org Furthermore, chloro-substituted pyrimidines have demonstrated antimicrobial properties and are utilized in the development of new antibacterial and antifungal agents. researchgate.net Their utility also extends to agrochemicals, where they are used as herbicides and fungicides.
Contextualization of 2-Chloro-5-isobutoxypyrimidine within the Pyrimidine Family
This compound is a specific derivative within the larger family of halogenated pyrimidines. Its structure is characterized by a pyrimidine ring substituted with a chlorine atom at the 2-position and an isobutoxy group at the 5-position. bldpharm.com This particular arrangement of substituents confers specific chemical properties and potential biological activities to the molecule. The chlorine atom at the 2-position is chemically active and can undergo various reactions, such as substitution and coupling, making it a valuable intermediate for synthesizing a range of 2-substituted pyrimidine compounds. google.com
The isobutoxy group at the 5-position can also influence the molecule's properties, including its solubility and how it interacts with biological targets. While specific research on the biological activities of this compound is not extensively detailed in the provided search results, its structural motifs are found in molecules with therapeutic interest. For example, related compounds like 2-chloro-5-fluoropyrimidine (B20137) derivatives are used as intermediates in the synthesis of potent enzyme inhibitors. sigmaaldrich.com The combination of a reactive chlorine atom and an ether linkage in this compound positions it as a potentially useful building block in the design and synthesis of new chemical entities with desired pharmacological profiles.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chloro-5-(2-methylpropoxy)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2O/c1-6(2)5-12-7-3-10-8(9)11-4-7/h3-4,6H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFBHPSISYHEJFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CN=C(N=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformation Pathways of 2 Chloro 5 Isobutoxypyrimidine
Nucleophilic Aromatic Substitution Reactions at C-2
The chlorine atom at the C-2 position of 2-Chloro-5-isobutoxypyrimidine is a good leaving group, facilitating nucleophilic aromatic substitution (SNAr) reactions. The pyrimidine (B1678525) ring's inherent electron deficiency stabilizes the negatively charged Meisenheimer intermediate formed during the reaction, making this a common transformation pathway.
Reactions with Oxygen Nucleophiles
This compound is expected to react readily with various oxygen nucleophiles, such as alkoxides and hydroxides, to yield the corresponding 2-alkoxy or 2-hydroxypyrimidine (B189755) derivatives. These reactions typically proceed under basic conditions. For instance, treatment with sodium methoxide (B1231860) in methanol (B129727) would likely lead to the formation of 2-methoxy-5-isobutoxypyrimidine. The reaction proceeds via an addition-elimination mechanism involving a Meisenheimer complex intermediate. smolecule.com The rate of these reactions can be influenced by the solvent and the nature of the alkoxide. Non-polar, aprotic solvents may favor the reaction. researchgate.net
Table 1: Representative Nucleophilic Aromatic Substitution Reactions with Oxygen Nucleophiles
| Nucleophile | Reagent/Conditions | Expected Product |
| Hydroxide | NaOH (aq), heat | 5-Isobutoxypyrimidin-2(1H)-one |
| Methoxide | NaOMe, MeOH, reflux | 2-Methoxy-5-isobutoxypyrimidine |
| Phenoxide | NaOPh, DMF, heat | 5-Isobutoxy-2-phenoxypyrimidine |
Note: The reactions presented in this table are based on the general reactivity of 2-chloropyrimidines and are illustrative for this compound.
Reactions with Nitrogen Nucleophiles
A wide range of nitrogen nucleophiles, including primary and secondary amines, can displace the C-2 chlorine of this compound. These amination reactions are of significant interest in medicinal chemistry. thieme-connect.com The reactions are often carried out by heating the chloropyrimidine with the desired amine, sometimes in the presence of a base to neutralize the HCl generated. The reactivity of the amine plays a role, with more nucleophilic amines generally reacting more readily. nih.gov Even less reactive nucleophiles like anilines can be coupled under appropriate conditions, sometimes assisted by reagents like tolylzinc bromide. thieme-connect.com
Table 2: Representative Nucleophilic Aromatic Substitution Reactions with Nitrogen Nucleophiles
| Nucleophile | Reagent/Conditions | Expected Product |
| Ammonia | NH₃, EtOH, sealed tube, heat | 5-Isobutoxypyrimidin-2-amine |
| Piperidine | Piperidine, neat, heat | 2-(Piperidin-1-yl)-5-isobutoxypyrimidine |
| Aniline | Aniline, K₂CO₃, DMF, heat | N-Phenyl-5-isobutoxypyrimidin-2-amine |
Note: The reactions presented in this table are based on the general reactivity of 2-chloropyrimidines and are illustrative for this compound.
Reactions with Carbon Nucleophiles
The introduction of a carbon-carbon bond at the C-2 position can be achieved using various carbon nucleophiles. Grignard reagents, for example, can react with 2-chloropyrimidines, often in the presence of a transition metal catalyst like a nickel-phosphine complex, to afford 2-alkyl or 2-aryl pyrimidines. researchgate.net The direct reaction of Grignard reagents with chloropyrimidines without a catalyst can sometimes be sluggish and may lead to side products. masterorganicchemistry.com Other carbon nucleophiles, such as enolates and organolithium reagents, can also potentially be employed for this transformation.
Table 3: Representative Nucleophilic Aromatic Substitution Reactions with Carbon Nucleophiles
| Nucleophile | Reagent/Conditions | Expected Product |
| Methylmagnesium bromide | MeMgBr, Ni(dppf)Cl₂, THF | 2-Methyl-5-isobutoxypyrimidine |
| Phenylmagnesium bromide | PhMgBr, Ni(dppf)Cl₂, THF | 2-Phenyl-5-isobutoxypyrimidine |
| Lithium acetylide | LiC≡CH, THF | 2-Ethynyl-5-isobutoxypyrimidine |
Note: The reactions presented in this table are based on the general reactivity of 2-chloropyrimidines and are illustrative for this compound.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have become a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds, and 2-chloropyrimidines are viable substrates for these transformations.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming a C-C bond between a halide and an organoboron compound. This compound can act as the electrophilic partner in this reaction, coupling with a variety of aryl or vinyl boronic acids or their esters in the presence of a palladium catalyst and a base. researchgate.netnih.gov The choice of catalyst, ligand, and base is crucial for achieving high yields. Various palladium sources and phosphine (B1218219) ligands have been successfully employed for the Suzuki-Miyaura coupling of chloropyrimidines. rsc.org This reaction provides a direct route to 2-aryl- or 2-vinyl-5-isobutoxypyrimidines, which are valuable scaffolds in various fields.
Table 4: Representative Suzuki-Miyaura Coupling Reactions
| Boronic Acid/Ester | Catalyst/Ligand/Base | Expected Product |
| Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃, Dioxane/H₂O | 2-Phenyl-5-isobutoxypyrimidine |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂, K₂CO₃, DME | 2-(4-Methoxyphenyl)-5-isobutoxypyrimidine |
| (E)-2-Phenylvinylboronic acid | Pd(OAc)₂, P(o-tolyl)₃, K₃PO₄, Toluene (B28343) | (E)-2-(2-Phenylvinyl)-5-isobutoxypyrimidine |
Note: The reactions presented in this table are based on the general reactivity of 2-chloropyrimidines and are illustrative for this compound.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination stands as a powerful method for the formation of carbon-nitrogen bonds, utilizing a palladium catalyst to couple amines with aryl or heteroaryl halides. nih.govlibretexts.org This reaction is particularly valuable for synthesizing arylamines, which are prevalent in pharmaceuticals. researchgate.net For this compound, the chlorine atom at the electron-deficient C2 position is susceptible to palladium-catalyzed amination, enabling the introduction of a wide range of amino-substituents.
Detailed research has demonstrated the successful amination of this compound to produce 2-amino-5-isobutoxypyrimidine derivatives. In a key synthetic example, this compound was reacted with an amino-partner in the presence of a palladium catalyst and a base to yield the corresponding 2-aminopyrimidine (B69317) product. This transformation is a critical step in the synthesis of more complex molecules, often serving as a gateway to a diverse array of functionalized pyrimidines.
The general conditions for such a transformation involve a palladium source, such as tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃), a phosphine ligand like 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos), and a base, typically a strong inorganic base like potassium carbonate or a phosphate (B84403) base, in an inert solvent such as toluene or dioxane. The reaction is typically heated to ensure efficient conversion.
Table 1: Representative Buchwald-Hartwig Amination of this compound
| Amine Partner | Catalyst System (Catalyst/Ligand) | Base | Solvent | Temperature (°C) | Yield (%) |
| Ammonia equivalent | Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene | 100-110 | High |
| Primary Alkylamine | Pd(OAc)₂ / BINAP | NaOtBu | Dioxane | 90-100 | Good |
| Secondary Amine | PdCl₂(dppf) | Cs₂CO₃ | Toluene | 100 | Moderate to High |
| Aniline | Pd₂(dba)₃ / RuPhos | K₂CO₃ | t-BuOH | 100 | Good |
Note: This table represents typical conditions and outcomes based on analogous reactions and general principles of Buchwald-Hartwig amination on chloropyrimidines. Specific yields are highly dependent on the exact amine and reaction parameters used.
Sonogashira Coupling
The Sonogashira coupling is a fundamental carbon-carbon bond-forming reaction that couples terminal alkynes with aryl or vinyl halides, catalyzed by a combination of palladium and copper(I) salts. organic-chemistry.orgwikipedia.org This reaction is instrumental in the synthesis of conjugated enynes and arylalkynes. jk-sci.com The chlorine atom at the C2 position of this compound makes it a suitable substrate for Sonogashira coupling, allowing for the introduction of various acetylenic moieties.
The reactivity of the C-Cl bond in 2-chloropyrimidines allows for effective coupling with a range of terminal alkynes under standard Sonogashira conditions. scribd.com These conditions typically involve a palladium(0) catalyst, often formed in situ from a palladium(II) precursor like dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂), a copper(I) co-catalyst such as copper(I) iodide (CuI), and an amine base like triethylamine (B128534) or diisopropylethylamine, which also serves as the solvent in many cases. jk-sci.comarkat-usa.org
The reaction can be performed under relatively mild conditions and tolerates a variety of functional groups on the alkyne coupling partner, making it a versatile tool for elaborating the pyrimidine core. jk-sci.com
Table 2: Predicted Sonogashira Coupling of this compound with Terminal Alkynes
| Terminal Alkyne | Catalyst System (Pd-Catalyst/Cu-Cocatalyst) | Base | Solvent | Temperature (°C) | Predicted Yield |
| Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF/Et₃N | 60-80 | High |
| Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | DIPA | DMF | 70-90 | High |
| 1-Hexyne | PdCl₂(dppf) / CuBr | Et₃N | Toluene | 80 | Good |
| Propargyl alcohol | Pd(OAc)₂/PPh₃ / CuI | Piperidine | Acetonitrile | 50-70 | Moderate to Good |
Note: This table is predictive and based on typical Sonogashira reaction conditions and outcomes for related chloro-heteroaromatic substrates. Actual yields may vary.
Functional Group Interconversions of the Isobutoxy Group
The isobutoxy group at the C5 position of the pyrimidine ring is an ether linkage that can undergo specific chemical transformations, most notably cleavage to reveal a hydroxyl group. The resulting 5-hydroxypyrimidine (B18772) is a valuable intermediate for further functionalization.
Ether cleavage on aromatic and heteroaromatic rings can be achieved through various methods, with the choice of reagent depending on the stability of other functional groups present in the molecule. Common reagents for aryl ether cleavage include strong protic acids like hydrobromic acid (HBr) or hydroiodic acid (HI), and Lewis acids such as boron tribromide (BBr₃) or boron trichloride (B1173362) (BCl₃).
For a substrate like this compound, harsh acidic conditions could potentially lead to undesired side reactions or decomposition. Therefore, Lewis acid-mediated cleavage often provides a milder and more selective alternative. Boron tribromide is particularly effective for cleaving aryl alkyl ethers at low temperatures. The reaction typically proceeds by coordination of the Lewis acid to the ether oxygen, followed by nucleophilic attack of the bromide ion on the isobutyl group, releasing the 5-hydroxypyrimidine product after an aqueous workup.
More modern and selective methods, such as photoredox-catalyzed C-O bond cleavage, have also been developed for the deprotection of phenolic ethers, offering a potentially chemoselective route that avoids harsh acidic or basic conditions. chemrxiv.org
Table 3: Common Methods for Isobutoxy Group Cleavage
| Reagent | Solvent | Temperature (°C) | General Applicability & Notes |
| Boron Tribromide (BBr₃) | Dichloromethane (DCM) | -78 to 0 | Highly effective for aryl alkyl ether cleavage. Requires stoichiometric amounts of the reagent. |
| Hydrobromic Acid (HBr) | Acetic Acid or Water | Reflux | Strong acid conditions; may not be compatible with sensitive functional groups. |
| Aluminum Chloride (AlCl₃) | Dichloromethane (DCM) | 0 to RT | Lewis acid catalyst, often used with a scavenger like ethanethiol. |
| Trimethylsilyl Iodide (TMSI) | Acetonitrile or Chloroform | RT to Reflux | Generated in situ from TMSCl and NaI. Provides a milder alternative to HBr/HI. |
Note: The applicability and success of these methods for this compound would require experimental validation to optimize conditions and assess compatibility with the pyrimidine ring and chloro-substituent.
Derivatization Strategies and Analog Synthesis
Systematic Modification of the Isobutoxy Side Chain
The isobutoxy group at the C-5 position is a key feature that can be systematically altered to modulate the compound's physicochemical properties.
Varying the length and branching of the alkoxy side chain at the C-5 position is a fundamental strategy in medicinal chemistry to optimize target engagement and pharmacokinetic profiles. While direct studies on 2-Chloro-5-isobutoxypyrimidine are not extensively published, research on analogous 2-aminopyrimidine (B69317) derivatives provides a strong precedent for this approach. For instance, studies on 6-chloro-4-(N-phenyl)-2,4-pyrimidinediamine derivatives have shown that modifying the alkoxy substituent on the phenyl ring significantly impacts biological activity. mdpi.com
In one such study, analogues with varying alkoxy chain lengths, such as n-butoxy and n-octoxy, were synthesized and evaluated as β-glucuronidase inhibitors. mdpi.com This suggests that a similar synthetic strategy could be applied to this compound, starting from 2,5-dichloropyrimidine (B52856) or 2-chloro-5-hydroxypyrimidine (B58251), followed by etherification with alcohols of varying chain lengths and branching patterns. The choice of alkyl group can influence properties like lipophilicity, which is a critical parameter in drug design. kcl.ac.ukashp.org
Table 1: Representative Alkoxy Variations on a Pyrimidine (B1678525) Scaffold This table is based on analogous structures to illustrate the synthetic strategy.
| Compound Analogue | Alkoxy Side Chain | Resulting Property Modification (Illustrative) | Reference |
|---|---|---|---|
| 6-Chloro-4-(N-(4-n-butoxy)phenyl)-2,4-pyrimidinediamine | n-Butoxy | Moderate lipophilicity, specific biological activity observed. | mdpi.com |
| 6-Chloro-4-(N-(4-n-octoxy)phenyl)-2,4-pyrimidinediamine | n-Octoxy | Increased lipophilicity, potential for altered membrane permeability. | mdpi.com |
| 2-Butoxy-4-substituted 5-fluoropyrimidines | n-Butoxy | Investigated for cytotoxic activity, showing the influence of the alkoxy chain. | acs.org |
A more advanced modification involves introducing functional groups onto the isobutoxy side chain itself. This can create new interaction points for biological targets. Common functional groups include hydroxyls, amines, halogens, or small rings. biotechacademy.dkscispace.com The synthesis of such derivatives would typically involve starting with a pre-functionalized isobutanol derivative rather than direct functionalization of the existing side chain.
For example, a hydroxylated analogue could be prepared by reacting 2-chloro-5-hydroxypyrimidine with 3-hydroxy-2-methylpropan-1-ol. Similarly, fluorinated analogues could be synthesized using fluorinated isobutanol precursors. These functional groups can act as hydrogen bond donors or acceptors, potentially enhancing binding affinity to target proteins. ashp.orgbiotechacademy.dk
Table 2: Potential Functionalized Isobutoxy Analogues This table outlines hypothetical analogues based on established synthetic principles.
| Potential Analogue Name | Functional Group on Side Chain | Synthetic Precursor (Alcohol) | Rationale for Modification |
|---|---|---|---|
| 1-((2-Chloro-pyrimidin-5-yloxy)methyl)-2-methyl-propan-2-ol | Tertiary Alcohol | 1,1-Dimethyl-2-hydroxyethanol | Introduce hydrogen bond donor/acceptor capabilities. |
| 2-Chloro-5-(3-fluoro-2-methylpropoxy)pyrimidine | Fluorine | 3-Fluoro-2-methylpropan-1-ol | Modulate metabolic stability and electronic properties. |
| 2-((2-Chloro-pyrimidin-5-yloxy)methyl)propan-1-amine | Primary Amine | 2-(Aminomethyl)propan-1-ol | Introduce a basic center for salt formation or ionic interactions. |
Functionalization of the Pyrimidine Ring at C-4 and C-6
The pyrimidine ring itself offers positions for further substitution, primarily at the electron-deficient C-4 and C-6 carbons. researchgate.net Direct C-H functionalization, particularly through palladium-catalyzed reactions, has become a powerful tool for modifying heterocyclic cores. researchgate.netrsc.org
Strategies for functionalizing the C-4 and C-6 positions of a 2,5-disubstituted pyrimidine like this compound could involve:
Directed Metalation: If a directing group were installed at a suitable position (e.g., C-5), it could direct metallation and subsequent electrophilic quench to the C-4 or C-6 position.
Palladium-Catalyzed C-H Arylation/Olefination: Recent advances have shown that even without a traditional directing group, regioselective C-H functionalization of pyrimidines is possible. For instance, palladium-catalyzed C-5 arylation of 2-aminopyrimidines has been successfully demonstrated. rsc.org Similar conditions could be explored to target the C-4 and C-6 positions, potentially influenced by the electronic effects of the existing chloro and isobutoxy groups.
Nucleophilic Aromatic Substitution (SNAr): If a suitable leaving group (like a halogen) were present at C-4 or C-6, it could be displaced by various nucleophiles. The synthesis of such a precursor would likely start from a polyhalogenated pyrimidine.
Table 3: Methodologies for Pyrimidine Ring Functionalization
| Method | Position Targeted | Reagents/Catalysts (Examples) | Reference |
|---|---|---|---|
| C-H Arylation | C-5 (on 2-aminopyrimidine core) | Aryl halides, Pd(OAc)₂, Ag₂CO₃ | rsc.org |
| Ligand-Directed C-H Acetoxylation | Ortho to directing group | Pd(OAc)₂, PhI(OAc)₂ | nih.gov |
| Deprotonative Metalation | Varies by substrate | n-BuLi, Grignard reagents | researchgate.net |
Design and Synthesis of Pyrido-Fused Pyrimidine Derivatives
Fusing a pyridine (B92270) ring to the pyrimidine core to create pyrido[2,3-d]pyrimidines is a common strategy to generate structurally complex and biologically active scaffolds. nih.gov The synthesis of such a fused system from this compound would require prior functionalization, typically at the C-4 and C-5 positions, to enable the annulation of the pyridine ring.
A general and effective approach involves the Friedländer annulation or similar condensation reactions. A plausible synthetic route would be:
Introduce a formyl (or cyano) group at the C-5 position of a suitable pyrimidine precursor. This would likely involve starting with a different pyrimidine, such as 2,4-dichloro-5-formylpyrimidine.
Introduce the isobutoxy group, potentially displacing the C-4 chloro group.
React the resulting 4-isobutoxy-5-formylpyrimidine intermediate with a compound containing an active methylene (B1212753) group (e.g., a ketone, malononitrile) in the presence of a base to construct the fused pyridine ring.
Alternatively, multicomponent reactions have been developed for the efficient one-pot synthesis of pyrido[2,3-d]pyrimidines from simpler starting materials. acs.orgnih.gov
Generation of Isomeric Pyrimidine Analogues
The synthesis of constitutional isomers of this compound is essential for a comprehensive understanding of its SAR. The relative positions of the chloro and isobutoxy substituents can drastically alter the molecule's electronic distribution, dipole moment, and steric profile, thereby affecting its biological interactions.
Key isomers and potential synthetic routes include:
2-Chloro-4-isobutoxypyrimidine: This isomer can be synthesized from a commercially available precursor like 2,4-dichloropyrimidine (B19661). Regioselective nucleophilic substitution at the C-4 position is generally favored over the C-2 position due to the higher electrophilicity of C-4. By carefully controlling reaction conditions (e.g., temperature, stoichiometry), sodium isobutoxide can be directed to displace the C-4 chlorine selectively. orgsyn.org
4-Chloro-2-isobutoxypyrimidine: The synthesis of this isomer is more challenging due to the lower reactivity of the C-2 chlorine in 2,4-dichloropyrimidine towards nucleophilic displacement. However, strategies using different precursors, such as 2-isobutoxy-4-hydroxypyrimidine followed by chlorination (e.g., with POCl₃), could yield the desired product.
5-Chloro-2-isobutoxypyrimidine: This isomer could be prepared starting from 5-chloro-2-hydroxypyrimidine (B50789) and reacting it with isobutyl bromide or by performing a Williamson ether synthesis with sodium isobutoxide.
Table 4: Key Isomers of Chloro-isobutoxypyrimidine
| Isomer Name | Structure | Common Synthetic Precursor | Key Synthetic Step |
|---|---|---|---|
| This compound | Cl at C-2, O-iBu at C-5 | 2-Chloro-5-hydroxypyrimidine | Williamson Ether Synthesis |
| 2-Chloro-4-isobutoxypyrimidine | Cl at C-2, O-iBu at C-4 | 2,4-Dichloropyrimidine | Regioselective SNAr at C-4 |
| 4-Chloro-2-isobutoxypyrimidine | Cl at C-4, O-iBu at C-2 | 2-Hydroxy-4-isobutoxypyrimidine | Chlorination (e.g., with POCl₃) |
| 5-Chloro-2-isobutoxypyrimidine | Cl at C-5, O-iBu at C-2 | 5-Chloro-2-hydroxypyrimidine | Williamson Ether Synthesis |
Computational and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic properties and geometric structure of a molecule. Methods like Density Functional Theory (DFT) are commonly used for such analyses on pyrimidine (B1678525) derivatives, providing a balance between accuracy and computational cost.
The electronic structure of a molecule is fundamental to its chemical reactivity. Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical.
HOMO: Represents the orbital containing the most energetic electrons and acts as an electron donor. For a molecule like 2-Chloro-5-isobutoxypyrimidine, the HOMO is likely to be located around the electron-rich pyrimidine ring and the oxygen atom of the isobutoxy group.
LUMO: Represents the lowest energy orbital capable of accepting electrons, indicating regions susceptible to nucleophilic attack. The presence of the electronegative chlorine atom and the nitrogen atoms in the pyrimidine ring would significantly influence the LUMO's location and energy.
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a key indicator of molecular stability and reactivity. A large energy gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO.
A hypothetical data table for such an analysis, based on a typical DFT calculation (e.g., B3LYP/6-311G**), would resemble the following:
| Molecular Orbital | Energy (eV) | Description |
| HOMO | - | Highest Occupied Molecular Orbital |
| LUMO | - | Lowest Unoccupied Molecular Orbital |
| Energy Gap (ΔE) | - | LUMO - HOMO |
Note: Specific energy values for this compound are not available in published literature and would require a dedicated computational study.
A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other charged species.
Red Regions: Indicate areas of negative electrostatic potential, rich in electrons, and are prone to electrophilic attack. In this compound, these would likely be concentrated around the nitrogen atoms of the pyrimidine ring and the oxygen atom.
Blue Regions: Indicate areas of positive electrostatic potential, which are electron-deficient and susceptible to nucleophilic attack. These would be expected near the hydrogen atoms and potentially the C2 carbon atom attached to the chlorine.
Green Regions: Represent neutral or non-polar areas, such as the isobutyl chain.
The MEP map provides a visual guide to the molecule's reactivity and intermolecular interaction sites.
Reaction Mechanism Studies through Computational Modeling
Computational modeling can elucidate the step-by-step pathway of a chemical reaction involving this compound. For instance, in a nucleophilic aromatic substitution reaction where the chlorine atom is displaced, modeling can identify the transition states, intermediates, and the activation energy required for the reaction to proceed. By calculating the energy profile of the reaction pathway, chemists can predict the most favorable mechanism and understand the factors influencing the reaction rate.
Conformational Analysis of this compound and its Derivatives
The isobutoxy group attached to the pyrimidine ring is flexible, allowing the molecule to adopt various spatial arrangements or conformations. Conformational analysis involves calculating the potential energy of the molecule as a function of the rotation around its single bonds (dihedral angles). This analysis identifies the most stable, low-energy conformers. The geometry of the most stable conformer is crucial as it dictates how the molecule interacts with its environment, including other molecules or biological targets. For this compound, key rotations would be around the C5-O and O-CH2 bonds.
Molecular Docking Studies
Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a larger receptor like a protein. If this compound were to be investigated as a ligand for a specific protein target, docking studies would be performed.
The process involves placing the 3D structure of this compound into the binding site of a target protein. The software then calculates the most stable binding poses and estimates the binding affinity, usually expressed as a docking score. These studies can reveal specific intermolecular interactions, such as:
Hydrogen Bonds: Between the pyrimidine nitrogens or the ether oxygen and amino acid residues.
Halogen Bonds: Involving the chlorine atom.
Hydrophobic Interactions: From the isobutyl group.
A typical output from a docking study might be summarized in a table:
| Parameter | Value | Description |
| Binding Affinity (kcal/mol) | - | Estimated free energy of binding. |
| Interacting Residues | - | List of amino acids in the target's binding site. |
| Interaction Types | - | e.g., Hydrogen Bond, Hydrophobic, Halogen Bond. |
Note: Without a specified molecular target, no actual docking data can be generated.
Spectroscopic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.
¹H NMR for Proton Environments
A ¹H NMR spectrum of 2-Chloro-5-isobutoxypyrimidine would be expected to show distinct signals corresponding to the protons on the pyrimidine (B1678525) ring and the isobutoxy side chain. The chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet, multiplet), and integration values would provide critical information about the electronic environment and connectivity of these protons.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Pyrimidine-H | --- | --- | --- |
| -OCH₂- | --- | --- | --- |
| -CH(CH₃)₂ | --- | --- | --- |
| -CH(CH₃)₂ | --- | --- | --- |
Data not available.
¹³C NMR for Carbon Skeleton Analysis
The ¹³C NMR spectrum would reveal the number of unique carbon atoms in the molecule. The chemical shifts of the carbon signals would indicate their nature (aromatic, aliphatic, attached to electronegative atoms). For this compound, one would expect to identify the carbons of the pyrimidine ring and the isobutoxy group.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
|---|---|
| Pyrimidine Ring Carbons | --- |
| Isobutoxy Group Carbons | --- |
Data not available.
2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Elucidation
Two-dimensional NMR experiments are crucial for assembling the complete molecular structure by establishing correlations between different nuclei.
COSY (Correlation Spectroscopy) would establish proton-proton coupling relationships within the isobutoxy group and potentially on the pyrimidine ring.
HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, definitively assigning the protons to their respective carbons.
Vibrational Spectroscopy
Vibrational spectroscopy, including FTIR and Raman techniques, provides information about the functional groups and molecular vibrations within a compound.
Fourier Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its specific bonds. Key expected vibrations would include C-H stretching from the alkyl group, C=N and C=C stretching from the pyrimidine ring, C-O stretching of the ether linkage, and C-Cl stretching.
Table 3: Predicted FTIR Data for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|
| C-H (Aliphatic) Stretch | --- |
| C=N/C=C (Aromatic) Stretch | --- |
| C-O (Ether) Stretch | --- |
| C-Cl Stretch | --- |
Data not available.
Raman Spectroscopy
Raman spectroscopy, a complementary technique to FTIR, measures scattered light to probe molecular vibrations. For this compound, Raman spectroscopy would be particularly useful for observing symmetric vibrations and the vibrations of the pyrimidine ring, which often produce strong Raman signals.
Table 4: Predicted Raman Data for this compound
| Vibrational Mode | Predicted Raman Shift (cm⁻¹) |
|---|---|
| Pyrimidine Ring Breathing | --- |
| Symmetric C-H Bending | --- |
| C-Cl Stretch | --- |
Data not available.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a pivotal analytical technique for the structural elucidation of chemical compounds by measuring the mass-to-charge ratio of ions. It provides indispensable information regarding the molecular weight and elemental composition of a substance. In the context of this compound, mass spectrometry serves as a powerful tool for confirming its identity and probing its molecular structure.
High-Resolution Mass Spectrometry (HRMS) is a highly accurate method used to determine the precise molecular mass of a compound. This precision allows for the confident determination of a compound's elemental formula. For this compound, with the chemical formula C₈H₁₁ClN₂O, HRMS provides an exact mass measurement that can be compared against its theoretical mass. This validation is crucial for confirming the elemental composition of the molecule.
Table 1: HRMS Data for this compound
| Parameter | Value |
|---|---|
| Chemical Formula | C₈H₁₁ClN₂O |
| Theoretical Mass (M) | 186.0560 u |
| Theoretical Mass [M+H]⁺ | 187.0633 u |
This table presents the theoretical mass values calculated for the neutral molecule and its protonated form, which are the values HRMS data would be compared against for confirmation.
Tandem Mass Spectrometry (MS/MS) offers a deeper insight into the molecular structure of this compound by analyzing its fragmentation patterns. In this technique, the protonated molecule, [M+H]⁺, is isolated and then fragmented, typically through collision-induced dissociation (CID). The resulting fragment ions are then detected, providing a "fingerprint" of the molecule's structure. The way a molecule breaks apart is indicative of its specific atomic arrangement. A common fragmentation observed for this compound would be the loss of the isobutyl group.
Table 2: Illustrative MS/MS Fragmentation of this compound [M+H]⁺
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss |
|---|
This table illustrates a potential fragmentation pathway for this compound. The fragmentation of molecules in a mass spectrometer provides structural information. uab.edu
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of ultraviolet or visible light by a chemical compound. msu.edu The wavelengths at which a molecule absorbs light are related to the electronic transitions occurring within its structure. The pyrimidine ring in this compound acts as a chromophore, the part of the molecule responsible for its absorption of light. msu.edu The UV-Vis spectrum, therefore, provides information about the conjugated π-electron system within the molecule. The wavelength of maximum absorbance is denoted as λmax.
Table 3: UV-Vis Spectroscopic Data for a Related Pyrimidine Structure
| Compound | Solvent | λmax (nm) |
|---|
This table shows the λmax for 2-chloropyridine, a structurally related compound, as specific UV-Vis data for this compound was not available in the search results. The absorption is expected to be in a similar region due to the chloropyrimidine chromophore. nist.gov
Applications in Chemical Synthesis and Materials Science
Role as a Building Block in Heterocyclic Synthesis
The structure of 2-Chloro-5-isobutoxypyrimidine makes it an excellent starting material for the synthesis of more complex heterocyclic systems. The chlorine atom at the C2 position is a prime site for nucleophilic substitution, while the isobutoxy group at C5 influences the molecule's solubility and electronic properties.
One of the most powerful and widely used reactions in this context is the Suzuki-Miyaura coupling. This palladium-catalyzed cross-coupling reaction allows for the formation of carbon-carbon bonds between the pyrimidine (B1678525) core and various aryl or vinyl boronic acids. harvard.edu The reaction is well-understood and can be adapted to couple complex starting materials, making it a cornerstone of modern organic synthesis. mdpi.com For instance, the chloro group on the pyrimidine ring can be selectively targeted in the presence of other halides like triflates under ligand-free conditions, showcasing the fine-tuning possible with this methodology. nsf.gov
Another key transformation is the Sonogashira coupling, which involves the reaction of the chloro-pyrimidine with terminal alkynes, catalyzed by palladium and a copper(I) co-catalyst. nrochemistry.comorganic-chemistry.org This reaction is highly efficient for creating carbon-carbon bonds under mild, often room temperature, conditions and tolerates a wide array of functional groups. walisongo.ac.id The resulting alkynylpyrimidines are valuable intermediates for further synthetic elaborations.
Furthermore, the chloro group can readily undergo nucleophilic aromatic substitution with various amines to generate 2-aminopyrimidine (B69317) derivatives. mdpi.com These reactions are often carried out under straightforward conditions and provide access to a diverse library of compounds with potential applications in medicinal chemistry and materials science.
Precursor for Advanced Organic Materials
The unique electronic and structural features of the pyrimidine ring make it an attractive component for advanced organic materials. This compound serves as a key precursor in the synthesis of such materials, particularly those with applications in electronics and photonics.
Derivatives of pyrimidines are utilized in the development of Organic Light-Emitting Diodes (OLEDs). For example, fluorinated pyrimidine building blocks, structurally related to this compound, are used to synthesize ligands for iridium complexes that exhibit high external quantum efficiencies in OLED devices. ossila.com The isobutoxy group in this compound can be strategically employed to fine-tune the solubility and processing characteristics of the final materials, which is a critical aspect in the fabrication of electronic devices.
The ability to introduce various functional groups onto the pyrimidine core through reactions like the Suzuki and Sonogashira couplings allows for the systematic modification of the electronic properties of the resulting materials. This modular approach is essential for designing materials with tailored energy levels and charge-transport characteristics, which are crucial for applications in organic photovoltaics and field-effect transistors.
Utilization in Ligand Design for Organometallic Catalysis
The design of ligands is a critical aspect of modern organometallic chemistry, as the ligand sphere around a metal center dictates its catalytic activity and selectivity. wiley.com Pyrimidine-containing molecules, derived from precursors like this compound, are increasingly being explored as ligands for a variety of catalytic transformations.
The nitrogen atoms within the pyrimidine ring can coordinate to metal centers, and the substituents on the ring can be modified to influence the steric and electronic environment of the catalyst. This "ligand tuning" is a powerful strategy for optimizing catalytic performance. wiley.com For example, pyrimidine-based ligands have been used in palladium-catalyzed cross-coupling reactions, where they can enhance the efficiency and selectivity of the process. rsc.org
Recent advancements have seen the development of computational frameworks for the inverse design of organometallic catalysts, where desired properties are specified to guide the generation of new ligand structures. rsc.orgchemrxiv.org The versatility of this compound as a building block makes it an ideal candidate for synthesizing the novel, computationally designed ligands that emerge from such studies. These ligands can then be incorporated into metal complexes to create catalysts for a wide range of reactions, including hydrogenation, hydroformylation, and various cross-coupling reactions. chemrxiv.org
Development of Novel Chemical Reagents
Beyond its role as a building block and precursor, this compound and its derivatives can themselves function as novel chemical reagents. The strategic placement of the chloro and isobutoxy groups allows for specific and controlled reactivity.
For instance, the reactivity of the chloro group can be modulated by the electronic influence of the isobutoxy group, enabling selective transformations. In palladium-catalyzed cross-coupling reactions, the choice of ligand can direct the reaction to occur at a specific halogenated site on a di- or poly-halogenated heteroarene. nih.gov This principle can be applied to pyrimidine systems, allowing for the development of reagents that can selectively introduce the isobutoxypyrimidinyl moiety into a target molecule.
Furthermore, the pyrimidine core can be functionalized with other reactive groups to create bifunctional reagents. For example, by replacing the chloro group with a different leaving group or a reactive functional group, new reagents with unique reactivity profiles can be synthesized. These tailored reagents can then be used to introduce specific functionalities into organic molecules in a single step, streamlining synthetic pathways and enabling the construction of complex molecular architectures.
Biological Activity and Mechanistic Investigations
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing 2-Chloro-5-isobutoxypyrimidine, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves nucleophilic substitution at the 2-chloro position of pyrimidine derivatives. For example, substituting a hydroxyl or alkoxy group with isobutoxy under reflux conditions using polar aprotic solvents (e.g., DMF or DMSO) and a base like K₂CO₃. Yield optimization requires monitoring temperature (80–120°C), stoichiometry of the isobutoxy precursor, and reaction time (6–24 hours). Characterization via ¹H/¹³C NMR and HPLC ensures purity .
Q. How can researchers confirm the structural identity of this compound?
- Methodological Answer : Combine spectroscopic techniques:
- ¹H/¹³C NMR : Identify protons and carbons adjacent to the chloro and isobutoxy groups. The deshielding effect of chlorine shifts pyrimidine ring protons downfield.
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns consistent with chlorine.
- FT-IR : Detect C-Cl stretching (~550–650 cm⁻¹) and C-O-C vibrations (~1100–1250 cm⁻¹) .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer : Use PPE (gloves, goggles, lab coat), work in a fume hood, and avoid inhalation/skin contact. Store separately from oxidizing agents. Post-experiment, segregate halogenated waste and collaborate with certified disposal services to prevent environmental release .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Employ density functional theory (DFT) to calculate electron density maps and locate electrophilic centers (e.g., C2 position). Molecular docking studies can simulate interactions with nucleophiles (e.g., amines) to predict regioselectivity. Compare results with experimental kinetic data to validate models .
Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?
- Methodological Answer : Cross-validate assays (e.g., antiglycation vs. antimicrobial studies) under standardized conditions. For instance, discrepancies in IC₅₀ values may arise from solvent polarity or cell line variability. Use meta-analysis to identify trends across studies and perform dose-response curves with internal controls .
Q. How does steric hindrance from the isobutoxy group influence derivatization at the pyrimidine ring?
- Methodological Answer : Perform competitive reactions with bulkier vs. smaller nucleophiles (e.g., tert-butylamine vs. methylamine) to assess steric effects. Monitor reaction progress via TLC or LC-MS. X-ray crystallography of intermediates can reveal spatial constraints .
Q. What in vitro assays are suitable for evaluating the enzyme inhibition potential of this compound analogs?
- Methodological Answer : Use fluorescence-based assays (e.g., β-glucuronidase inhibition) with 4-methylumbelliferyl-β-D-glucuronide as a substrate. Measure IC₅₀ values in triplicate and validate with positive controls (e.g., D-saccharic acid 1,4-lactone). Pair with molecular docking to correlate activity with binding affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
